![molecular formula C14H11FN2S B14907529 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile is a complex organic compound that features a thienopyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the fluorobenzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzene ring or thienopyridine core are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-6-fluorobenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
特性
分子式 |
C14H11FN2S |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-6-fluorobenzonitrile |
InChI |
InChI=1S/C14H11FN2S/c15-12-2-1-3-13(11(12)8-16)17-6-4-14-10(9-17)5-7-18-14/h1-3,5,7H,4,6,9H2 |
InChIキー |
TUSUJHIBGLLKTO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1SC=C2)C3=C(C(=CC=C3)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
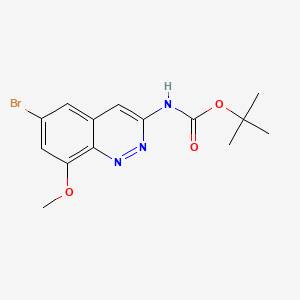
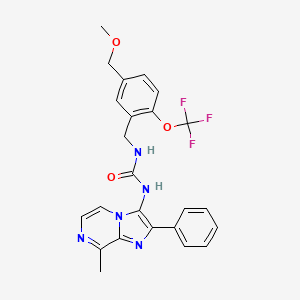
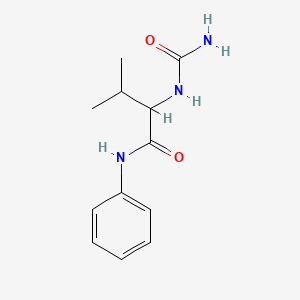
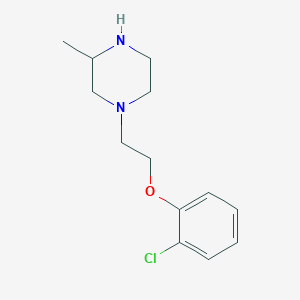
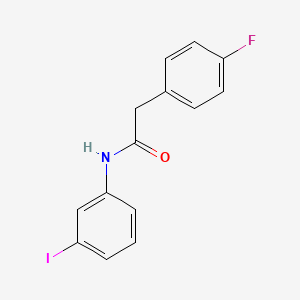



![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
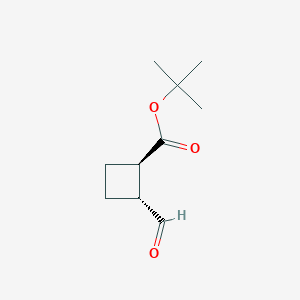
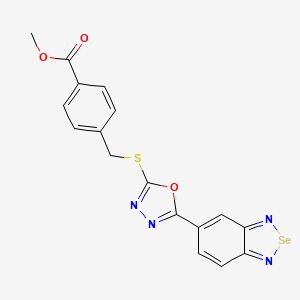
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
